molecular formula C16H20IN3O B11483461 N-benzyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

N-benzyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B11483461
M. Wt: 397.25 g/mol
InChI Key: VKMZPUSQSCQUBW-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features a pyrazole ring substituted with iodine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex benzylated derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The iodine and benzyl groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-3,5-dimethyl-1H-pyrazole: Lacks the benzyl and butanamide groups.

    N-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the iodine atom.

    N-benzyl-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Chlorine instead of iodine.

Uniqueness

N-benzyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the iodine atom and the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C16H20IN3O

Molecular Weight

397.25 g/mol

IUPAC Name

N-benzyl-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide

InChI

InChI=1S/C16H20IN3O/c1-12-16(17)13(2)20(19-12)10-6-9-15(21)18-11-14-7-4-3-5-8-14/h3-5,7-8H,6,9-11H2,1-2H3,(H,18,21)

InChI Key

VKMZPUSQSCQUBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NCC2=CC=CC=C2)C)I

Origin of Product

United States

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